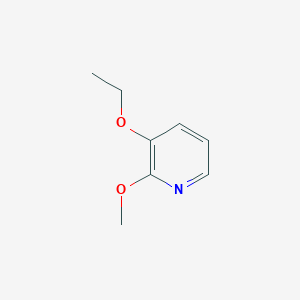

3-Ethoxy-2-methoxy-pyridine

Description

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-ethoxy-2-methoxypyridine |

InChI |

InChI=1S/C8H11NO2/c1-3-11-7-5-4-6-9-8(7)10-2/h4-6H,3H2,1-2H3 |

InChI Key |

KPDCZLPRTABGFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- This compound : Both ethoxy and methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution. Ethoxy’s larger size may confer greater steric hindrance compared to methoxy, influencing regioselectivity in reactions .

- 2-Chloro-6-methoxypyridin-3-amine : Chlorine (electron-withdrawing) and methoxy (electron-donating) create electronic asymmetry, making the NH₂ group nucleophilic for derivatization in drug synthesis .

Steric and Protective Group Strategies

- 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine : The methoxymethoxy (–OCH₂OCH₃) group acts as a protective moiety, preventing undesired reactivity at the 3-position during multi-step syntheses. This contrasts with this compound, where ethoxy is less commonly used as a protective group .

Research Findings and Gaps

- Key Applications: Ethoxy/methoxy pyridines are understudied compared to chloro or amino derivatives. However, their dual alkoxy groups may improve solubility and reduce toxicity in drug design .

- Data Limitations : Direct experimental data (e.g., NMR, solubility) for this compound are absent in the evidence. Analogous compounds suggest logP values ~1.5–2.5, suitable for CNS drug candidates.

Preparation Methods

Sequential Halogenation and Alkoxylation

A widely adopted route involves halogenation followed by nucleophilic substitution. For example, 2,3-dibromopyridine serves as a key intermediate:

-

Methoxylation at C-2 : Treatment with sodium methoxide in methanol substitutes the bromine at C-2, yielding 2-methoxy-3-bromopyridine .

-

Ethoxylation at C-3 : Subsequent reaction with sodium ethoxide in ethanol replaces the remaining bromine, producing 3-ethoxy-2-methoxy-pyridine.

Key Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NaOMe (2 equiv) | MeOH | 80°C | 78% |

| 2 | NaOEt (2 equiv) | EtOH | 90°C | 65% |

This method ensures regioselectivity but requires stringent control of reaction conditions to avoid over-substitution.

Directed ortho-Metallation (DoM)

Lithiation-Electrophilic Quenching

The methoxy group at C-2 acts as a directing group for lithiation at C-3:

-

Lithiation : Treatment of 2-methoxypyridine with LDA (Lithium Diisopropylamide) at -78°C generates a C-3 lithiated intermediate.

-

Ethoxylation : Quenching with triethyloxonium tetrafluoroborate introduces the ethoxy group.

Advantages :

Limitations :

-

Requires cryogenic conditions (-78°C).

-

Sensitivity to moisture and oxygen.

Pyridine N-Oxide Activation

N-Oxide-Mediated Functionalization

Pyridine N-oxides enhance reactivity for electrophilic substitution:

-

N-Oxidation : 2-Methoxypyridine is treated with H₂O₂ in acetic acid to form 2-methoxypyridine-N-oxide .

-

Nitration : Nitration at C-3 using HNO₃/H₂SO₄ yields 3-nitro-2-methoxypyridine-N-oxide .

-

Reduction and Ethoxylation : Reduction of the nitro group to amine (H₂/Pd-C), followed by diazotization and ethoxylation, affords the target compound.

Yield Comparison :

| Step | Yield |

|---|---|

| N-Oxidation | 92% |

| Nitration | 85% |

| Diazotization/Ethoxylation | 60% |

This method is limited by multiple steps and moderate final yield.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common for alkoxy groups, modified protocols enable coupling of boronic esters with halogenated pyridines:

-

2-Bromo-3-iodopyridine reacts with methoxy- and ethoxy-boronic esters under Pd catalysis.

-

Sequential couplings introduce methoxy and ethoxy groups.

Challenges :

-

Low efficiency for alkoxy groups due to poor boronic ester stability.

Comparative Analysis of Methods

| Method | Regioselectivity | Yield | Scalability | Cost |

|---|---|---|---|---|

| Halogenation-Substitution | Moderate | 65% | High | Low |

| Directed Metallation | High | 75% | Moderate | High |

| N-Oxide Activation | High | 60% | Low | Moderate |

| Cross-Coupling | Low | 40% | Low | High |

Optimal Route : Halogenation-substitution balances cost and scalability for industrial applications.

Emerging Techniques

Photocatalytic Alkoxylation

Recent advances utilize visible-light catalysis to directly introduce ethoxy and methoxy groups via C–H activation. For example, 2-methoxypyridine undergoes ethoxylation at C-3 using Ru(bpy)₃Cl₂ as a photocatalyst and diethyl peroxydicarbonate as an oxidant.

Preliminary Results :

-

Yield: 55% (room temperature, 12 h).

-

Advantages: Avoids pre-functionalized substrates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing ethoxy and methoxy groups into pyridine rings?

- Methodology : Nucleophilic substitution is a primary method. For example, alkoxy groups can be introduced via reaction of halogenated pyridines (e.g., 3-chloropyridine derivatives) with sodium ethoxide or methoxide under basic conditions (K₂CO₃ or NaH). Protecting groups may be required to prevent undesired substitutions .

- Example : 3-Chloro-2-(4-methoxybenzyloxy)pyridine is synthesized by reacting 3-chloropyridine with 4-methoxybenzyl alcohol in the presence of K₂CO₃ .

Q. How can 3-Ethoxy-2-methoxy-pyridine be purified after synthesis?

- Methodology : Use column chromatography (silica gel, eluents like hexane/ethyl acetate) or recrystallization (solvents: ethanol/water mixtures). Monitor purity via TLC or HPLC .

Q. What spectroscopic methods confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm; pyridine ring protons split based on substitution pattern) .

- IR : Detect C-O-C stretches (~1100–1250 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy/methoxy groups) .

Advanced Research Questions

Q. How can conflicting spectroscopic data across studies be resolved?

- Methodology :

- Compare data under identical conditions (solvent, temperature).

- Validate using computational tools (e.g., DFT calculations for NMR chemical shifts) .

- Cross-reference with X-ray crystallography if single crystals are available .

Q. What role do steric and electronic effects play in substitution reactions of this compound?

- Analysis :

- Steric Effects : Bulky substituents (e.g., 4-methoxybenzyloxy in ) hinder reactions at adjacent positions.

- Electronic Effects : Methoxy groups act as electron-donating substituents, directing electrophiles to meta/para positions .

Q. How can computational modeling predict the reactivity of this compound derivatives?

- Methodology :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Assess binding affinities for biological targets (e.g., enzymes in drug discovery) .

Q. What strategies optimize the design of this compound derivatives for biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with fluorinated groups) and evaluate cytotoxicity or receptor binding .

- In Silico Screening : Use virtual libraries to prioritize derivatives with favorable ADMET properties .

Q. How is regioselectivity analyzed in electrophilic substitution reactions of substituted pyridines?

- Methodology :

- Use directing groups (e.g., methoxy in 2-position directs electrophiles to 5-position).

- Monitor reaction outcomes via LC-MS or GC-MS to quantify product ratios .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the stability of this compound under acidic conditions.

- Resolution Steps :

- Replicate experiments using standardized protocols (pH, temperature).

- Characterize degradation products via HPLC-MS.

- Compare with computational degradation pathways (e.g., using Cheminformatics tools) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.